molecular formula C39H54O6 B13119285 Helicteric acid

Helicteric acid

Cat. No.: B13119285
M. Wt: 618.8 g/mol
InChI Key: SOJNOTYSDQQXKS-LJVLTGEUSA-N
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Description

Helicteric acid is a lupane-type pentacyclic triterpenoid predominantly isolated from Helicteres angustifolia, a medicinal shrub native to Southern China . Structurally, it is characterized by a 3β-acetoxy and 27-benzoyloxy substitution on the lupane skeleton (3β-acetoxy-27-benzoyloxylup-20(29)-en-28-oic acid) . This compound is biosynthesized via the mevalonate pathway, with farnesyl pyrophosphate (FPP) as a key intermediate . This compound is notable for its acylated modifications, a hallmark of Helicteres species, which are rare in other plant-derived triterpenoids . Pharmacologically, it exhibits anti-cancer, anti-inflammatory, and anti-viral properties, particularly through suppression of NF-κB and STAT3 signaling pathways in colorectal cancer cells .

Properties

Molecular Formula

C39H54O6

Molecular Weight

618.8 g/mol

IUPAC Name

(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(benzoyloxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C39H54O6/c1-24(2)27-15-20-38(34(42)43)21-22-39(23-44-33(41)26-11-9-8-10-12-26)28(32(27)38)13-14-30-36(6)18-17-31(45-25(3)40)35(4,5)29(36)16-19-37(30,39)7/h8-12,27-32H,1,13-23H2,2-7H3,(H,42,43)/t27-,28+,29-,30+,31-,32+,36-,37+,38-,39-/m0/s1

InChI Key

SOJNOTYSDQQXKS-LJVLTGEUSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)COC(=O)C6=CC=CC=C6)C)(C)C)OC(=O)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of helicteric acid in Helicteres angustifolia involves several key enzymes, including oxidosqualene cyclases and Cytochrome P450 . These enzymes catalyze the production of lupeol and oleanolic acid, which are precursors to this compound. The acylation process involves triterpenoid acetyl transferases and triterpenoid benzoyl transferases .

Industrial Production Methods: Currently, this compound is primarily obtained from natural sources, specifically Helicteres angustifolia. the reliance on natural plants limits its availability. Therefore, metabolic engineering of the biosynthetic pathway in Helicteres angustifolia is being explored to enhance the production of this compound and other acylated triterpenoids .

Chemical Reactions Analysis

Types of Reactions: Helicteric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products: The major products formed from the reactions of this compound include derivatives with enhanced anti-inflammatory, anti-viral, and anti-tumor activities. These derivatives are of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

Helicteric acid has a wide range of scientific research applications. In chemistry, it is studied for its unique structure and reactivity. In biology, it is investigated for its role in plant metabolism and its potential as a bioactive compound. In medicine, this compound is explored for its anti-inflammatory, anti-viral, and anti-tumor properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Helicteric acid shares structural and functional similarities with other triterpenoids, both within and outside the Helicteres genus. Below is a comparative analysis:

Table 2: Pharmacological Activities
Compound Anti-Cancer Activity Anti-Viral Activity Key Mechanisms of Action
This compound Inhibits HT-29 colorectal cancer cell proliferation (IC₅₀ ~15 μM) via STAT3/NF-κB suppression Anti-HBV activity Downregulates BCL-xL, c-Myc, and CCND1
Helicterilic acid Comparable anti-cancer activity to this compound Not reported Likely similar to this compound
Betulinic acid Broad-spectrum anti-cancer (IC₅₀ ~10–50 μM) via STAT3 inhibition Anti-HIV Induces mitochondrial apoptosis
Oleanolic acid Hepatoprotective; moderate anti-cancer activity (IC₅₀ ~25–100 μM) Anti-HCV Activates Nrf2 antioxidant pathways

Key Differences

Acylation and Bioactivity: this compound and helicterilic acid are distinguished by their acyl groups, which enhance lipophilicity and target specificity compared to non-acylated triterpenoids like betulinic and oleanolic acids . For example, this compound’s 27-benzoyloxy group may improve membrane permeability, contributing to its lower IC₅₀ in HT-29 cells compared to oleanolic acid .

Biosynthetic Uniqueness : The acyltransferases responsible for this compound’s modifications are unique to Helicteres, making large-scale production reliant on genetic engineering rather than traditional plant extraction .

Q & A

Q. What are the standard methods for isolating Helicteric acid from natural sources, and how can purity be validated?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, IR) and chromatographic analysis (HPLC-MS) to confirm structural integrity and absence of contaminants. For reproducibility, experimental protocols must detail solvent ratios, temperature, and pressure conditions, as outlined in guidelines for reporting natural product isolation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR (¹H, ¹³C, DEPT) for structural elucidation.
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight.
  • HPLC with UV/Vis detection for purity assessment.
  • X-ray crystallography (if crystalline forms are obtained). New compounds require elemental analysis and comparison with literature data for known analogs .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Use cell lines (e.g., HT-29 colorectal cancer cells ) with standardized protocols:

  • Dose-response curves (0.1–100 µM range).
  • Controls (vehicle and positive inhibitors).
  • Assays for apoptosis (Annexin V staining) and proliferation (MTT assay). Ensure replication (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) to minimize variability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for this compound’s anticancer effects?

Contradictions may arise from differences in cell culture conditions, assay protocols, or compound stability. Solutions include:

  • Meta-analysis using heterogeneity metrics (I², H²) to quantify variability across studies .
  • Standardizing protocols (e.g., serum concentration, incubation time).
  • Validating compound stability via LC-MS under experimental conditions .

Q. How can molecular docking studies be optimized to predict this compound’s interaction with NF-κB and STAT3 pathways?

  • Use high-resolution protein structures (PDB ID: e.g., 1NFK for NF-κB).
  • Apply flexible docking algorithms (e.g., AutoDock Vina) with solvent effects.
  • Validate predictions with mutagenesis assays or SPR binding kinetics. Cross-reference results with transcriptomic data (e.g., RNA-seq of treated cells) .

Q. What methodologies address low yield in this compound synthesis, and how can scalability be improved?

  • Route optimization : Evaluate catalysts (e.g., Lewis acids) or microwave-assisted synthesis.
  • Byproduct analysis : Use GC-MS to identify side reactions.
  • Semi-synthesis : Start with abundant precursors (e.g., oleanolic acid) for functionalization. Document all steps for reproducibility, including failed attempts .

Q. How should researchers design a systematic review to assess this compound’s therapeutic potential across preclinical studies?

  • Search strategy : Use Boolean operators in PubMed, Web of Science, and EMBASE to capture terms like “this compound AND (anticancer OR apoptosis)”.
  • Inclusion criteria : Prioritize studies with dose-response data and mechanistic insights.
  • Risk of bias : Assess blinding, randomization, and statistical power.
  • Meta-regression : Explore covariates (e.g., cell type, exposure time) influencing effect sizes .

Data Contradiction and Validation

Q. What steps ensure reproducibility when replicating this compound’s reported suppression of STAT3 phosphorylation?

  • Detailed protocols : Specify antibody clones (e.g., Cell Signaling #9131), dilution ratios, and imaging settings.
  • Positive controls : Use IL-6-stimulated cells to confirm pathway activation.
  • Data transparency : Share raw Western blot images and densitometry calculations as supplementary files .

Q. How can researchers differentiate this compound’s direct target effects from off-pathway cytotoxicity?

  • CRISPR screens : Knockdown putative targets (e.g., STAT3) to test resistance.
  • Proteomics : Identify binding partners via pull-down assays with biotinylated this compound.
  • Metabolomics : Track changes in pathway intermediates (e.g., ATP levels) .

Methodological Resources

  • Systematic reviews : Follow PRISMA guidelines and use tools like RevMan for meta-analysis .
  • Data sharing : Upload spectral data (NMR, MS) to public repositories (e.g., Zenodo) per FAIR principles .

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